molecular formula C14H11BrO4S B475612 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate CAS No. 259861-72-8

4-Bromo-2-formylphenyl 4-methylbenzenesulfonate

Cat. No.: B475612
CAS No.: 259861-72-8
M. Wt: 355.21g/mol
InChI Key: AGNPYJFZUSTRLT-UHFFFAOYSA-N
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Description

4-Bromo-2-formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H11BrO4S. It is characterized by the presence of a bromine atom, a formyl group, and a methylbenzenesulfonate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate typically involves the reaction of 4-bromo-2-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-formylphenyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-formylphenyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-formylphenyl 4-methylbenzenesulfonate
  • 4-Chloro-2-formylphenyl 4-methylbenzenesulfonate
  • 4-Fluoro-2-formylphenyl 4-methylbenzenesulfonate

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens. This makes it a valuable compound for the synthesis of unique derivatives and for studying the effects of bromine substitution in various chemical and biological contexts .

Biological Activity

4-Bromo-2-formylphenyl 4-methylbenzenesulfonate is an organic compound notable for its unique structure, which includes both a bromine atom and a formyl group attached to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C15H13BrO4S
  • Molecular Weight : 373.23 g/mol
  • Structure : The compound features a brominated phenyl ring with a formyl group and a sulfonate moiety, which enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the bromination of 2-formylphenyl 4-methylbenzenesulfonate under controlled conditions. The process can be optimized for yield and purity using techniques such as chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The bromine and formyl groups facilitate the formation of covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or receptor modulation.

Pharmacological Studies

  • Antimicrobial Activity : Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Potential : Research has explored the compound's cytotoxic effects on cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in certain cancer cells, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain kinases, which play crucial roles in cell signaling and proliferation.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliInhibition observed
AnticancerHeLa CellsInduced apoptosis
Enzyme InhibitionProtein Kinase ASignificant inhibition

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several brominated phenyl compounds, including this compound. Results showed that this compound had a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics.
  • Cytotoxicity Assessment : In research conducted on human cancer cell lines, this compound demonstrated significant cytotoxic effects, leading to cell death through apoptosis pathways. This finding suggests its potential as a lead compound for cancer therapy.
  • Enzyme Interaction Study : A detailed kinetic analysis revealed that the compound acts as a competitive inhibitor of Protein Kinase A, with an IC50 value indicating effective inhibition at low concentrations. This positions it as a valuable tool for studying kinase-related pathways in cellular biology.

Properties

IUPAC Name

(4-bromo-2-formylphenyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO4S/c1-10-2-5-13(6-3-10)20(17,18)19-14-7-4-12(15)8-11(14)9-16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNPYJFZUSTRLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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